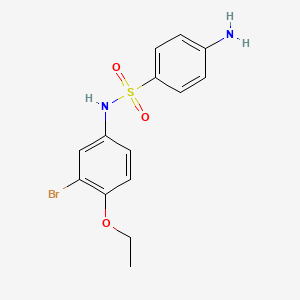

4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide

Descripción

4-Amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core with a 4-amino group and an N-linked 3-bromo-4-ethoxyphenyl substituent. The bromine atom at the 3-position and the ethoxy group at the 4-position of the phenyl ring contribute to its unique electronic and steric properties, which may influence solubility, bioavailability, and target binding.

Propiedades

IUPAC Name |

4-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-14-8-5-11(9-13(14)15)17-21(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBHJOYWPCWXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 3-bromo-4-ethoxyaniline with sulfonyl chloride under controlled conditions to form the sulfonamide derivative . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

While a specific, detailed case study on the applications of "4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide" is not available in the provided search results, the search results do offer insight into its potential applications and research context.

Scientific Research Applications

- As a building block for synthesis: "this compound" (CAS No.: 156782-94-4) can be used as a starting material for the synthesis of more complex molecules .

- Inhibitory effect research: Benzenesulfonamide derivatives, which share a structural similarity, have demonstrated activity against a variety of targets, including isoenzymes, and may possess antibacterial and anti-biofilm properties .

- Anti-cancer activity: Aryl thiazolone–benzenesulfonamides, a similar compound, have been shown to have an antiproliferative effect against triple-negative breast cancer cell lines .

- Vaccine research: Bis-aryl sulfonamide compounds have been identified as potential co-adjuvants in murine vaccination studies .

Relevant Studies on Sulfonamides

- Structure-Activity Relationship (SAR) Studies: SAR studies on sulfonamide groups have been conducted to identify affinity probes and to explore modifications that sustain or enhance biological activity . These studies often involve synthesizing and testing a series of related compounds with systematic modifications to their structure.

- Lipoxygenase Inhibition: Human lipoxygenases (LOXs) are a family of enzymes involved in the oxidation of polyunsaturated fatty acids, and inhibitors of these enzymes have potential therapeutic applications . Although the specific compound isn't mentioned, this highlights a research area where sulfonamide derivatives could be relevant.

Data Tables

Data tables were extracted from the search results to highlight the activity of related compounds.

Inhibition data of synthesized pyrazole-based benzene sulfonamides derivatives

| Compound No. | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA XII IC50 (µM) |

|---|---|---|---|

| 4h | 17.24 ± 1.77 | 0.26 ± 0.04 | 0.38 ± 0.10 |

| 4i | 8.15 ± 0.19 | 4.51 ± 0.22 | 1.60 ± 0.01 |

| 4j | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 |

| 4k | 0.24 ± 0.18 | 27 ± 2.4 | 1.0 ± 0.09 |

| 4l | 26 ± 3.4 | 25 ± 2.5 | 37 ± 1.3 |

| Acetazolamide | 1.19 ± 0.04 | 1.08 ± 0.02 | 1.55 ± 0.03 |

Inhibition data of aryl thiazolone–benzenesulfonamides derivatives

| Compound No. | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

Mecanismo De Acción

The mechanism of action of 4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it effective as an antimicrobial agent .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Key analogs include:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents (as in the target compound and ) enhance lipophilicity and may promote halogen bonding with biological targets, improving binding affinity .

- Alkoxy vs.

- Hybrid Derivatives: Compounds like quinazolinone-sulfonamide hybrids (e.g., ) demonstrate that bulky substituents can expand therapeutic applications (e.g., antimalarial activity).

Physicochemical and Pharmacokinetic Properties

- Crystal Packing : Hirshfeld surface analyses () reveal that halogen and alkoxy substituents influence intermolecular interactions, affecting crystallization and stability.

Actividad Biológica

4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of 371.25 g/mol. The presence of the bromine atom and the ethoxy group on the phenyl ring enhances its chemical reactivity and biological properties, differentiating it from other sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes, specifically dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition leads to antimicrobial effects, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study demonstrated that certain benzenesulfonamides inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been investigated. In vitro studies indicate that it may induce apoptosis in cancer cell lines, such as MDA-MB-231, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells . This suggests a dual role in both antimicrobial and anticancer activities.

Case Studies

- Enzyme Inhibition : A systematic study on related sulfonamides revealed their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II highlights the potential for targeted therapies in conditions like glaucoma .

- Cardiovascular Effects : An isolated rat heart model demonstrated that certain benzenesulfonamides could decrease perfusion pressure and coronary resistance, indicating potential cardiovascular implications .

Pharmacokinetics

Pharmacokinetic studies using computational methods have suggested favorable absorption and distribution characteristics for this compound. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses indicate promising profiles for further development .

Comparative Analysis

A comparison with similar compounds reveals that the unique structure of this compound may confer enhanced biological activity due to the presence of both bromine and ethoxy groups:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Sulfanilamide | Structure | Antibacterial |

| 4-amino-N-(4-ethoxyphenyl)benzene-1-sulfonamide | Structure | Antimicrobial |

Q & A

Q. What synthetic routes are commonly employed for 4-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include: (i) Nucleophilic substitution : Introducing the 3-bromo-4-ethoxyphenyl group via coupling of sulfonyl chloride intermediates with amines under anhydrous conditions (e.g., DCM, triethylamine) . (ii) Amidation : Protecting the amino group during coupling to avoid side reactions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) . Example protocols are detailed in microwave-assisted syntheses for improved regioselectivity .

Q. What spectroscopic and crystallographic techniques validate the compound’s structure?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm). IR identifies sulfonamide S=O stretches (~1370 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles between aromatic rings, critical for structure-activity relationships (SAR) .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies on analogous sulfonamides suggest:

- Antimicrobial activity : Tested via agar diffusion against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .

- Anticancer potential : Evaluated through MTT assays (e.g., IC₅₀ = 12 µM against MCF-7 cells) .

- Mechanistic insights : Inhibition of carbonic anhydrase isoforms (e.g., hCA-II) via zinc-binding sulfonamide motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Systematically alter the ethoxy/bromo groups (e.g., replace Br with Cl or CF₃) to assess electronic effects .

- Bioisosteric replacement : Substitute the benzene ring with pyridine or triazole moieties to enhance solubility .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into hCA-II (PDB: 3KS3) to identify key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Replicate assays : Control for batch-to-batch compound purity (HPLC ≥98%) .

- Validate targets : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Meta-analysis : Compare results across cell lines (e.g., HeLa vs. HepG2) to identify context-dependent effects .

Q. What strategies improve synthetic yield and scalability?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (85% vs. 60%) .

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to minimize byproducts .

Q. How can derivatives be designed for enhanced pharmacokinetics?

- Methodological Answer :

- Prodrug approaches : Introduce acetylated amino groups for improved oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to sulfonamide termini to extend half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.